molecular formula C18H16Cl2N2O6S B4554107 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE

Cat. No.: B4554107
M. Wt: 459.3 g/mol
InChI Key: BWJCKNNLRZTWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE is a useful research compound. Its molecular formula is C18H16Cl2N2O6S and its molecular weight is 459.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate is 458.0106128 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Inclusion and Crystal Structures

  • Enantioselective Inclusion of Methyl Phenyl Sulfoxides : Crystalline (R)-phenylglycyl-(R)-phenylglycine includes methyl phenyl sulfoxides with high enantioselectivity. This research elucidates the molecular basis for stereoselectivity in inclusion complexes, potentially relevant for understanding the interactions and applications of compounds like 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate in stereoselective synthesis or molecular recognition processes (Akazome et al., 2000).

Antiviral and Antitumor Agents

  • Synthesis and Antiviral Potential : A study on the design and synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes revealed significant antiviral activity against tobacco mosaic virus, indicating the potential for compounds with similar structures to be explored for antiviral applications (Naidu et al., 2012).

  • Cytotoxicity Evaluation of 4-Benzyl-1,3-Oxazole Derivatives : Research on new 4-benzyl-1,3-oxazole derivatives bearing a 4-(4-chlorophenylsulfonyl)phenyl moiety demonstrated cytotoxic effects on Daphnia magna, highlighting the potential for such compounds in developing new cytotoxic agents (Apostol, 2021).

Glycosylation Reactions

  • Glycosyl Triflates Generation for Glycoside Synthesis : The study demonstrates a method for generating glycosyl triflates from thioglycosides, which are then rapidly converted to glycosides. This process could be relevant for the synthesis of complex carbohydrates and glycoconjugates, potentially involving compounds with sulfone functionalities (Crich & Smith, 2000).

Polymer Synthesis and Conductivity

  • Synthesis of Highly Sulfonated Poly(thiophenylene) : The creation of poly(thiophenylenesulfonic acid) with high sulfonation levels shows applications in electrolytes and conductive materials, suggesting that related sulfone compounds could be valuable in materials science and engineering for their conductive properties (Miyatake et al., 1997).

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[[2-(benzenesulfonamido)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O6S/c19-12-6-7-14(15(20)8-12)16(23)11-28-18(25)10-21-17(24)9-22-29(26,27)13-4-2-1-3-5-13/h1-8,22H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJCKNNLRZTWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE
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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE
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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE
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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE
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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE
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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE

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